

# Application Notes and Protocols for AZD8154 In Vivo Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | AZD8154   |
| Cat. No.:      | B10821542 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZD8154** is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma ( $\gamma$ ) and delta ( $\delta$ ) isoforms. These isoforms are predominantly expressed in leukocytes, making them attractive therapeutic targets for a range of inflammatory and autoimmune diseases, as well as certain cancers.<sup>[1]</sup> **AZD8154** was initially developed for the treatment of respiratory diseases, such as asthma, via inhaled administration.<sup>[1]</sup> While its development for asthma has been discontinued, its utility as a research tool for investigating the PI3K $\gamma$ / $\delta$  signaling pathway in various in vivo models remains significant.

These application notes provide a summary of the available in vivo dosage information for **AZD8154**, detailed experimental protocols derived from published studies, and an overview of the relevant signaling pathways.

## Data Presentation: In Vivo Dosage Summary

The following tables summarize the quantitative data on **AZD8154** dosage and administration from preclinical and clinical studies. It is important to note that the majority of available data pertains to inhaled or intratracheal administration in rodent models of respiratory inflammation. Information on oral and intravenous administration for efficacy studies is limited, and researchers should perform initial dose-ranging studies for new models or administration routes.

Table 1: **AZD8154** Inhaled/Intratracheal Administration in Rodent Models

| Species | Model                             | Dosing Regimen                   | Observed Effect                                                                                                                  | Reference |
|---------|-----------------------------------|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat     | Ovalbumin-induced allergic asthma | 69 to 1180 µg/kg (intratracheal) | Dose-dependent inhibition of eosinophil influx, cytokine release (IL-13, IL-17), and phosphorylation of S6 ribosomal protein.[2] | [2]       |
| Rat     | LPS-induced airway neutrophilia   | 0.02, 0.1, 0.3 mg/kg (inhaled)   | Mild/no inhibition at 0.02 mg/kg, 51% inhibition at 0.1 mg/kg, and 83% inhibition of neutrophil recruitment at 0.3 mg/kg.[2]     | [2]       |

Table 2: General Tolerability and No-Observed-Effect-Level (NOEL)

| Species                   | Duration     | Dosing Regimen  | Observation                                                                                                          | Reference |
|---------------------------|--------------|-----------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| Preclinical (unspecified) | 2 to 4 weeks | 15-20 mg/kg/day | Generally well tolerated; some instances of poor condition secondary to gastrointestinal inflammation were observed. |           |
| Rat                       | 3 months     | 603 µg/kg/day   | No-Observed-Effect-Level (NOEL) for the accumulation of alveolar macrophages.                                        |           |
| Monkey                    | 3 months     | 56.4 µg/kg/day  | No-Observed-Effect-Level (NOEL) for the accumulation of alveolar macrophages.                                        |           |

Table 3: Intravenous Administration

| Species | Dosing Regimen        | Study Type             | Observation                                                     | Reference |
|---------|-----------------------|------------------------|-----------------------------------------------------------------|-----------|
| Human   | 0.15 mg (single dose) | Phase 1 Clinical Trial | Characterization of systemic pharmacokinetic s. Well tolerated. |           |

Note on Oral Administration: **AZD8154** has been reported to have low oral bioavailability. Specific dosage information for oral administration in preclinical efficacy studies is not readily

available in the published literature. Researchers considering this route should be aware of this limitation and may need to conduct extensive formulation and pharmacokinetic studies.

## Signaling Pathway

**AZD8154** targets the PI3K $\gamma$  and PI3K $\delta$  isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and inflammation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Characterisation of pharmacokinetics, safety and tolerability in a first-in-human study for AZD8154, a novel inhaled selective PI3K $\gamma\delta$  dual inhibitor targeting airway inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD8154 [openinnovation.astrazeneca.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD8154 In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821542#azd8154-dosage-for-in-vivo-studies]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)